molecular formula C7H4BrClN2 B1371989 3-bromo-4-chloro-1H-pyrrolo[3,2-c]pyridine CAS No. 947238-42-8

3-bromo-4-chloro-1H-pyrrolo[3,2-c]pyridine

Katalognummer: B1371989
CAS-Nummer: 947238-42-8
Molekulargewicht: 231.48 g/mol
InChI-Schlüssel: FZERBVKCXSYQLC-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-Bromo-4-chloro-1H-pyrrolo[3,2-c]pyridine (CAS: 947238-42-8) is a bicyclic heteroaromatic compound featuring a pyrrole ring fused to a pyridine moiety at positions [3,2-c]. Its molecular formula is C₇H₄BrClN₂, with a molecular weight of 231.48 g/mol . The compound is typically stored under inert conditions (2–8°C) due to its sensitivity to decomposition .

Eigenschaften

IUPAC Name

3-bromo-4-chloro-1H-pyrrolo[3,2-c]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4BrClN2/c8-4-3-11-5-1-2-10-7(9)6(4)5/h1-3,11H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FZERBVKCXSYQLC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(C2=C1NC=C2Br)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4BrClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60671932
Record name 3-Bromo-4-chloro-1H-pyrrolo[3,2-c]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60671932
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

231.48 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

947238-42-8
Record name 3-Bromo-4-chloro-1H-pyrrolo[3,2-c]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60671932
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Vorbereitungsmethoden

Core Pyrrolo[3,2-c]pyridine Scaffold Construction

The synthesis typically starts with the construction of the pyrrolo[3,2-c]pyridine core, which can be achieved by cyclization reactions involving substituted pyridine precursors. Common approaches include:

These methods have been exemplified in literature where 4-amino-2-bromopyridine derivatives undergo iodination, sulfonamide formation, and palladium-catalyzed coupling to yield the pyrrolopyridine core.

Detailed Preparation Methods from Research and Patents

Step Reaction Conditions Outcome Reference
1 Iodination of 4-amino-2-bromopyridine Iodine monochloride in acetic acid, 75 °C, 3 h Formation of 2-bromo-5-iodopyridin-4-amine intermediate
2 Sulfonamide formation Methanesulfonyl chloride, triethylamine, CH2Cl2, 0 °C to rt N-(2-bromo-5-iodopyridin-4-yl)methanesulfonamide
3 Sonogashira coupling Pd catalyst, base, dioxane/water, 80 °C to reflux, 1–16 h Alkynyl-substituted intermediate
4 Domino cyclization Base-catalyzed ring closure Formation of pyrrolo[3,2-c]pyridine core
5 Electrophilic bromination NBS, controlled temperature Introduction of bromine at position 3
6 Chlorination SOCl2 or PCl3, inert atmosphere Introduction of chlorine at position 4
7 Purification Chromatography or recrystallization Pure 3-bromo-4-chloro-1H-pyrrolo[3,2-c]pyridine

Representative Reaction Example

A representative method adapted from literature involves:

  • Starting with 4-amino-2-bromopyridine , iodination using iodine monochloride in acetic acid affords a dihalogenated intermediate.
  • This intermediate is converted to a sulfonamide to facilitate palladium-catalyzed Sonogashira coupling with an alkyne.
  • The coupled product undergoes base-promoted cyclization to form the pyrrolo[3,2-c]pyridine core.
  • Subsequent electrophilic bromination with NBS introduces the bromine atom at position 3.
  • Chlorination is performed using phosphorus trichloride or thionyl chloride to install chlorine at position 4.
  • The final product is isolated by chromatographic purification.

Industrial and Scale-Up Considerations

Industrial synthesis of this compound focuses on:

  • Optimization of reaction yields and regioselectivity by fine-tuning halogenation conditions and protecting group strategies.
  • Use of continuous flow reactors for better control over reaction parameters and scale-up efficiency.
  • Employing recyclable catalysts and solvents to reduce waste and cost.
  • Implementing in-process monitoring such as HPLC and LC-MS for purity and reaction progress.

Analytical and Purification Techniques

  • Purity assessment is commonly performed by HPLC with UV detection at 254 nm, using C18 columns and appropriate mobile phases.
  • Structural confirmation is conducted by ¹H and ¹³C NMR spectroscopy, high-resolution mass spectrometry (HRMS), and IR spectroscopy to verify the presence of halogen substituents and heterocyclic ring integrity.
  • Stability studies under accelerated conditions (e.g., 40 °C, 75% relative humidity) help establish storage protocols.

Summary Table: Key Preparation Steps and Conditions

Preparation Stage Reagents & Catalysts Temperature Time Yield (%) Notes
Iodination Iodine monochloride, AcOH 75 °C 3 h ~38 Requires chromatographic separation of isomers
Sulfonamide formation Methanesulfonyl chloride, Et3N 0 °C to rt 1.5 h 54 Facilitates subsequent coupling
Sonogashira coupling Pd catalyst, base, dioxane/water 80 °C to reflux 1–16 h Variable Key step for alkyne introduction
Cyclization Base (e.g., NaH) Room temp Hours High Domino ring closure
Bromination NBS Controlled temp Hours Moderate Regioselective bromination
Chlorination SOCl2 or PCl3 Ambient to reflux Hours Moderate Chlorine introduction
Purification Chromatography Ambient Essential for isomer separation

This comprehensive overview synthesizes diverse research and patent sources, providing a professional, authoritative guide to the preparation of this compound. The methods emphasize palladium-catalyzed coupling, selective halogenation, and careful purification to achieve the desired compound with high purity and yield.

Biologische Aktivität

3-Bromo-4-chloro-1H-pyrrolo[3,2-c]pyridine is a compound of significant interest in medicinal chemistry due to its diverse biological activities, particularly in cancer research and metabolic disorders. This article reviews the biological activity of this compound, focusing on its mechanisms of action, pharmacological properties, and potential therapeutic applications.

Chemical Structure and Properties

This compound is characterized by its unique structural features, which include a bromine atom at the 3-position and a chlorine atom at the 4-position of the pyrrolopyridine core. The molecular formula is C7H4BrClN2C_7H_4BrClN_2 with a molecular weight of approximately 231.477 Da .

The primary biological target for this compound is the Fibroblast Growth Factor Receptor (FGFR) . This compound has been shown to inhibit FGFR activity effectively, which is crucial in various signaling pathways involved in tumor growth and metastasis. Specifically, it exhibits inhibitory effects on FGFR1, FGFR2, and FGFR3 with IC50 values ranging from 7 nM to 712 nM .

Table 1: Inhibition Potency Against FGFRs

FGFR TypeIC50 (nM)
FGFR17
FGFR29
FGFR325
FGFR4712

1. Antitumor Activity

Research indicates that this compound has demonstrated potent antitumor activity. In vitro studies show that it inhibits the proliferation of various cancer cell lines, including breast cancer (4T1 cells) and ovarian cancer cells. The compound induces apoptosis in these cell lines by disrupting downstream signaling pathways such as RAS-MEK-ERK and PI3K-Akt .

Case Study: Cytotoxicity Assessment

A study assessing the cytotoxicity of this compound against ovarian and breast cancer cell lines revealed moderate toxicity against ovarian cancer cells while showing limited toxicity towards healthy cardiac cells .

2. Antidiabetic Effects

In addition to its anticancer properties, this compound has shown potential in reducing blood glucose levels in diabetic models. Its mechanism may involve enhancing insulin sensitivity or modulating glucose metabolism pathways .

3. Antimicrobial Activity

Pyrrolo[3,2-c]pyridine derivatives have also been evaluated for their antimicrobial properties. While specific data for this compound is limited, related compounds have shown efficacy against Mycobacterium tuberculosis with minimum inhibitory concentrations (MIC) below 25 µM .

Pharmacokinetics and Toxicology

The pharmacokinetic profile of this compound suggests good bioavailability and metabolic stability. Studies indicate that it does not significantly bind to bile salt export pump (BSEP) nor activate human pregnane X receptor (hPXR), making it a favorable candidate for further development in drug formulations .

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

Role as a Building Block:
3-Bromo-4-chloro-1H-pyrrolo[3,2-c]pyridine serves as a crucial intermediate in the synthesis of pharmaceutical compounds. Its derivatives are utilized to develop drugs with targeted therapeutic effects, particularly in oncology and metabolic disorders. The compound's ability to undergo nucleophilic substitution reactions allows for the introduction of various functional groups, enhancing its biological activity and specificity.

Case Study:
Research indicates that derivatives of this compound can inhibit specific kinases involved in cancer progression. For example, studies have shown that certain derivatives exhibit potent inhibitory activity against FGFR1, FGFR2, and FGFR3, with IC50 values indicating strong potential for therapeutic use against tumors driven by these receptors.

Cancer Research

Inhibition of Growth Factor Receptors:
The compound has been investigated for its efficacy in targeting fibroblast growth factor receptors (FGFRs), which play a significant role in cancer cell proliferation and survival. In vitro studies reveal that this compound derivatives effectively inhibit FGFR activity, making them promising candidates for anticancer therapies.

Research Findings:

  • IC50 Values: The compound demonstrated IC50 values of 7 nM for FGFR1, 9 nM for FGFR2, and 25 nM for FGFR3, showcasing its potency against these targets.
  • Mechanism of Action: The interaction is believed to involve non-covalent interactions such as hydrogen bonding and π-π stacking with the receptor sites, facilitating effective binding and inhibition.

Diabetes Research

Blood Glucose Regulation:
Studies have indicated that this compound exhibits hypoglycemic effects. It has been shown to reduce blood glucose levels in experimental models, suggesting potential applications in managing diabetes.

Clinical Implications:
The compound's ability to modulate glucose metabolism may provide a basis for developing new treatments aimed at improving glycemic control in diabetic patients.

Summary Table of Applications

Application AreaDescriptionKey Findings/Case Studies
Medicinal ChemistryBuilding block for drug synthesisPotent FGFR inhibitors with low IC50 values
Cancer ResearchTargets fibroblast growth factor receptorsEffective inhibition leading to reduced tumor growth
Diabetes ResearchPotential hypoglycemic agentReduces blood glucose levels
Organic SynthesisIntermediate for complex organic moleculesParticipates in nucleophilic substitutions

Vergleich Mit ähnlichen Verbindungen

Comparison with Structural Analogs

Substituent Position and Ring System Variations

Table 1: Key Structural Analogs and Their Properties
Compound Name Core Structure Substituents CAS Number Molecular Weight (g/mol) Key Applications/Notes
3-Bromo-4-chloro-1H-pyrrolo[3,2-c]pyridine Pyrrolo[3,2-c]pyridine Br (C3), Cl (C4) 947238-42-8 231.48 Building block for antiproliferative agents
5-Bromo-6-chloro-1H-pyrrolo[2,3-b]pyridine Pyrrolo[2,3-b]pyridine Br (C5), Cl (C6) 1190321-59-5 231.48 Intermediate in kinase inhibitor synthesis
4-Bromo-1H-pyrrolo[3,2-c]pyridine Pyrrolo[3,2-c]pyridine Br (C4) 1190309-89-7 197.02 Precursor for Suzuki coupling reactions
3-Bromo-4-chloro-1H-pyrazolo[4,3-c]pyridine Pyrazolo[4,3-c]pyridine Br (C3), Cl (C4) 1246349-99-4 223.47 Antiviral/antimicrobial candidate
4-Bromo-7-chloro-1H-pyrrolo[2,3-c]pyridine-3-carbaldehyde Pyrrolo[2,3-c]pyridine Br (C4), Cl (C7), CHO (C3) 1934416-89-3 269.49 Aldehyde functionality enables further derivatization

Key Observations :

  • Positional Isomerism : Substitution patterns significantly alter reactivity. For example, bromine at C3 in pyrrolo[3,2-c]pyridine (target compound) vs. C5 in pyrrolo[2,3-b]pyridine affects electrophilic substitution sites .

Key Insights :

  • Furopyridines (entry 2) demonstrate broader antimicrobial activity but lower potency compared to pyrrolo/pyrazolo systems .
Table 4: Stability and Hazard Comparisons
Compound Melting Point (°C) Solubility Hazard Statements (GHS)
This compound Not reported DCM, DMSO, THF H302 (oral toxicity), H315/H319 (skin/eye irritation)
3-Bromo-6-chloro-1H-pyrrolo[3,2-c]pyridine >200 Limited in H₂O H335 (respiratory irritation)
4-Bromo-1H-pyrrolo[3,2-c]pyridine 180–185 Moderate in MeOH H318 (eye damage)

Handling Considerations :

  • Chlorinated pyrrolopyridines generally require inert storage to prevent decomposition .
  • Brominated analogs exhibit higher lipophilicity, impacting bioavailability and metabolic stability .

Q & A

Q. Advanced

  • Catalyst optimization : Switch to Pd(OAc)₂ with ligand systems for challenging substrates.
  • Purification refinement : Use gradient elution in chromatography to separate byproducts .
  • Moisture control : Ensure anhydrous conditions to prevent boronic acid decomposition .

What intermolecular interactions stabilize the crystal structure?

Q. Advanced

  • N–H⋯N hydrogen bonds : Moderate strength (topological parameters: ρ = 0.05 e Å⁻³, ∇²ρ = 0.15 e Å⁻⁵) .
  • C–H⋯Cl interactions : Weak closed-shell interactions contributing to packing stability .
  • π-π stacking : Aromatic rings align with centroid distances of ~3.8 Å .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-bromo-4-chloro-1H-pyrrolo[3,2-c]pyridine
Reactant of Route 2
Reactant of Route 2
3-bromo-4-chloro-1H-pyrrolo[3,2-c]pyridine

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.